Cas no 1805568-08-4 ((4-bromo-2-chloro-3-pyridyl)methanol)
(4-bromo-2-chloro-3-pyridyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-Bromo-2-chloropyridin-3-yl)methanol
- 4-Bromo-2-chloropyridine-3-methanol
- (4-bromo-2-chloro-3-pyridyl)methanol
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- MDL: MFCD20923606
- Inchi: 1S/C6H5BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2
- InChI Key: JNXKBYCNKINKER-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C(C=1CO)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Topological Polar Surface Area: 33.1
(4-bromo-2-chloro-3-pyridyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B292240-10mg |
(4-Bromo-2-chloropyridin-3-yl)methanol |
1805568-08-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B292240-50mg |
(4-Bromo-2-chloropyridin-3-yl)methanol |
1805568-08-4 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B292240-100mg |
(4-Bromo-2-chloropyridin-3-yl)methanol |
1805568-08-4 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Alichem | A029014024-250mg |
4-Bromo-2-chloropyridine-3-methanol |
1805568-08-4 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
| Alichem | A029014024-1g |
4-Bromo-2-chloropyridine-3-methanol |
1805568-08-4 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
| eNovation Chemicals LLC | Y1108197-1g |
(4-Bromo-2-chloropyridin-3-yl)methanol |
1805568-08-4 | 95% | 1g |
$480 | 2024-06-05 | |
| abcr | AB517671-500 mg |
(4-Bromo-2-chloropyridin-3-yl)methanol |
1805568-08-4 | 500MG |
€495.50 | 2022-08-31 | ||
| abcr | AB517671-1 g |
(4-Bromo-2-chloropyridin-3-yl)methanol |
1805568-08-4 | 1g |
€673.10 | 2022-08-31 | ||
| Advanced ChemBlocks | N27192-250MG |
(4-Bromo-2-chloropyridin-3-yl)methanol |
1805568-08-4 | 95% | 250MG |
$225 | 2023-09-15 | |
| Advanced ChemBlocks | N27192-1G |
(4-Bromo-2-chloropyridin-3-yl)methanol |
1805568-08-4 | 95% | 1G |
$565 | 2023-09-15 |
(4-bromo-2-chloro-3-pyridyl)methanol Suppliers
(4-bromo-2-chloro-3-pyridyl)methanol Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on (4-bromo-2-chloro-3-pyridyl)methanol
4-Bromo-2-Chloro-3-Pyridyl Methanol: A Comprehensive Overview
The compound 4-bromo-2-chloro-3-pyridyl methanol, with CAS No. 1805568-08-4, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with substituents at positions 2, 3, and 4. The presence of bromine and chlorine atoms at positions 4 and 2, respectively, along with a hydroxymethyl group at position 3, makes this compound a valuable building block for various applications.
Recent studies have highlighted the potential of 4-bromo-2-chloro-3-pyridyl methanol in drug discovery. Researchers have explored its ability to act as a precursor for bioactive molecules, particularly in the development of antitumor agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. The bromine and chlorine substituents play a crucial role in modulating the compound's pharmacokinetic properties, making it an attractive candidate for further exploration in oncology research.
In addition to its pharmaceutical applications, 4-bromo-2-chloro-3-pyridyl methanol has found utility in the synthesis of advanced materials. Its pyridine-based structure makes it an ideal candidate for the development of coordination polymers and metal-organic frameworks (MOFs). A recent breakthrough reported in *Nature Materials* showcased how this compound can be used to create highly porous MOFs with exceptional gas adsorption capabilities. These materials hold promise for applications in gas storage and separation technologies.
The synthesis of 4-bromo-2-chloro-3-pyridyl methanol involves a multi-step process that typically begins with the bromination of a chloropyridine derivative. The introduction of the hydroxymethyl group is achieved through a nucleophilic substitution reaction, followed by rigorous purification steps to ensure high purity. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity.
From an environmental perspective, 4-bromo-2-chloro-3-pyridyl methanol has been studied for its biodegradation potential. Research conducted by environmental scientists has revealed that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in aquatic environments. This finding is particularly relevant for industries involved in chemical manufacturing, as it underscores the importance of sustainable practices to minimize ecological impact.
Looking ahead, the versatility of 4-bromo-2-chloro-3-pyridyl methanol suggests that it will continue to be a focal point in both academic research and industrial applications. Its role as a versatile building block in organic synthesis ensures that it will remain relevant across diverse fields such as pharmaceuticals, materials science, and environmental chemistry.
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